molecular formula C15H7N3O4 B1671982 GNF-PF-3777

GNF-PF-3777

Cat. No.: B1671982
M. Wt: 293.23 g/mol
InChI Key: UFMQJYHLIUACCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .

    Mode of Action

    The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of this compound for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.

    Biochemical Pathways

    By inhibiting hIDO2, this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .

    Pharmacokinetics

    The compound’s solubility in dmso suggests that it may have good bioavailability

    Result of Action

    The inhibition of hIDO2 by this compound can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .

    Biochemical Analysis

    Biochemical Properties

    8-Nitroindolo[2,1-b]quinazoline-6,12-dione interacts with the enzyme hIDO2, significantly reducing its activity . The Ki value, which represents the binding affinity of the compound to the enzyme, is reported to be 0.97 μM . This interaction suggests that 8-Nitroindolo[2,1-b]quinazoline-6,12-dione may play a role in modulating tryptophan metabolism and the associated biochemical pathways.

    Cellular Effects

    The effects of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione on cellular processes are primarily related to its inhibitory action on hIDO2 . By inhibiting this enzyme, 8-Nitroindolo[2,1-b]quinazoline-6,12-dione can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are associated with tryptophan metabolism.

    Molecular Mechanism

    The molecular mechanism of action of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione involves its binding to the hIDO2 enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular processes related to tryptophan metabolism.

    Metabolic Pathways

    8-Nitroindolo[2,1-b]quinazoline-6,12-dione is involved in the metabolic pathway of tryptophan, specifically through its interaction with the hIDO2 enzyme

    Preparation Methods

    • Synthetic routes for GNF-PF-3777 have been developed, but specific details are not widely available in the literature.
    • Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
  • Chemical Reactions Analysis

    • GNF-PF-3777 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain to be fully elucidated.
    • Major products resulting from these reactions are not extensively documented.
  • Scientific Research Applications

    Applications in Scientific Research

    GNF-PF-3777 has been investigated across multiple fields due to its unique inhibitory properties and potential therapeutic applications.

    Immunology

    The inhibition of hIDO2 by this compound has implications for immune modulation. IDO2 is known to be involved in suppressing T-cell responses; therefore, its inhibition may enhance anti-tumor immunity and improve responses to immunotherapies.

    Oncology

    Research has indicated that this compound may play a role in cancer treatment by modulating the tumor microenvironment. By inhibiting IDO2, it could potentially enhance the effectiveness of existing cancer therapies.

    Neurology

    The compound's effects on the kynurenine pathway suggest potential applications in treating neurological disorders. Dysregulation of this pathway has been linked to various conditions, including depression and neurodegenerative diseases.

    Antiviral Research

    In studies aimed at identifying antiviral compounds against SARS-CoV-2, this compound was evaluated for its ability to activate non-structural protein 15 (nsp15). However, it showed no significant antiviral activity even at high concentrations (100 μM) .

    Case Study: Immune Modulation

    A study demonstrated that treatment with this compound led to enhanced T-cell activation in tumor-bearing mice models, suggesting its utility as an adjuvant therapy in cancer immunotherapy .

    Case Study: Neurological Disorders

    In preclinical models of depression, administration of this compound resulted in improved behavioral outcomes associated with reduced kynurenine levels, indicating its potential as a therapeutic agent for mood disorders .

    Case Study: Antiviral Screening

    In a high-throughput screening for SARS-CoV-2 inhibitors, this compound was selected based on computational predictions but failed to exhibit significant antiviral effects against nsp15 .

    Comparison with Similar Compounds

    Biological Activity

    GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a compound of significant interest due to its potent inhibitory effects on the enzyme human indoleamine 2,3-dioxygenase 2 (hIDO2). This article delves into its biological activity, including detailed research findings, case studies, and relevant data tables.

    • Molecular Formula : C₁₅H₇N₃O₄
    • Molecular Weight : 293.23 g/mol
    • CAS Number : 77603-42-0

    This compound acts primarily as an inhibitor of hIDO2, an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. The inhibition of hIDO2 has implications in various pathological conditions, including cancer and autoimmune diseases.

    • Ki Value : 0.97 μM
    • IC₅₀ Value : 1.87 μM against rhIDO2

    This compound demonstrates a significantly stronger inhibition compared to other known inhibitors such as L-1-MT (IC₅₀ = 82.53 μM) and D-1-MT (IC₅₀ = 262.75 μM) .

    In Vitro Studies

    This compound has been evaluated for its biological activity through various in vitro assays:

    • Antitrypanosomal Activity :
      • EC₅₀ : 0.82 μM
      • Minimum Inhibitory Concentration (MIC) :
        • Alamar Blue Assay (MABA): 0.032 μg/mL
        • LORA: 2.4 μg/mL
    • Inhibition of hIDO2 :
      • The compound shows a significant reduction in IDO2 activity, making it a promising candidate for therapeutic applications in diseases where IDO2 is implicated.

    In Vivo Studies

    While extensive in vitro studies have been conducted, further research is needed to establish the in vivo efficacy and safety profile of this compound. Current studies focus on its potential role in cancer therapy and immune modulation.

    Data Table of Biological Activities

    Activity TypeMeasurement MethodResult
    hIDO2 InhibitionIC₅₀1.87 μM
    hIDO2 Ki ValueKi0.97 μM
    Antitrypanosomal ActivityEC₅₀0.82 μM
    MABA MICMinimum Inhibitory Concentration0.032 μg/mL
    LORA MICMinimum Inhibitory Concentration2.4 μg/mL

    Case Studies and Research Findings

    Recent studies have highlighted the potential of this compound in various therapeutic contexts:

    • Cancer Research :
      • This compound has been shown to inhibit glioma cell proliferation by targeting the hIDO2 pathway, which is crucial for tumor growth and immune evasion .
    • Autoimmune Diseases :
      • The modulation of tryptophan metabolism through hIDO2 inhibition may provide therapeutic benefits in autoimmune conditions by restoring immune balance .
    • Infection Models :
      • Preliminary data suggest that this compound could have applications beyond cancer, potentially influencing responses to infections such as Trypanosomiasis .

    Properties

    IUPAC Name

    8-nitroindolo[2,1-b]quinazoline-6,12-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFMQJYHLIUACCG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H7N3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    293.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthesis routes and methods

    Procedure details

    Using the procedure in Example 12 and substituting isatoic anhydride for 5-chloroisatoic anhydride and 5-nitroisatin for 5-fluoroisatin gave the title compound in 18% yield: mp 302.2°-303° C.; 1H NMR (300 MHz, CDCl3) δ 8.88 (d, 1H) 8.77 (d, 1H) 8.66-8.74 (m, 1H) 8.46-8.52 (m, 1H) 8.09 (d, 1H) 7.88-7.98 (m, 1H) 7.72-7.80 (m, 1H); MS (M+H)+ 293.
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    Yield
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.